Nvs-malt1

Description

Structure

3D Structure

Properties

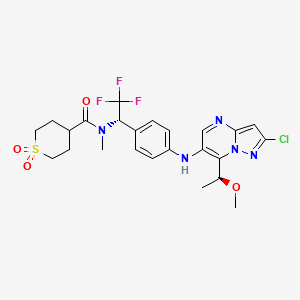

Molecular Formula |

C24H27ClF3N5O4S |

|---|---|

Molecular Weight |

574.0 g/mol |

IUPAC Name |

N-[(1S)-1-[4-[[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]amino]phenyl]-2,2,2-trifluoroethyl]-N-methyl-1,1-dioxothiane-4-carboxamide |

InChI |

InChI=1S/C24H27ClF3N5O4S/c1-14(37-3)21-18(13-29-20-12-19(25)31-33(20)21)30-17-6-4-15(5-7-17)22(24(26,27)28)32(2)23(34)16-8-10-38(35,36)11-9-16/h4-7,12-14,16,22,30H,8-11H2,1-3H3/t14-,22-/m0/s1 |

InChI Key |

NVGROBHDOYRPAN-FPTDNZKUSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC3=CC=C(C=C3)[C@@H](C(F)(F)F)N(C)C(=O)C4CCS(=O)(=O)CC4)OC |

Canonical SMILES |

CC(C1=C(C=NC2=CC(=NN21)Cl)NC3=CC=C(C=C3)C(C(F)(F)F)N(C)C(=O)C4CCS(=O)(=O)CC4)OC |

Origin of Product |

United States |

Foundational & Exploratory

NVS-MALT1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of NVS-MALT1, a representative potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key regulator of lymphocyte activation and a validated therapeutic target in oncology and immunology. This document details the molecular interactions, signaling pathways, and cellular consequences of this compound inhibition. It includes a compilation of quantitative data from biochemical and cellular assays, detailed experimental protocols for key methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to MALT1 and its Role in NF-κB Signaling

Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) is a unique paracaspase with a dual function as both a scaffold protein and a cysteine protease. It is a critical component of the CARD11-BCL10-MALT1 (CBM) complex, which plays a pivotal role in activating the nuclear factor-kappa B (NF-κB) signaling pathway downstream of antigen receptors (T-cell and B-cell receptors) and other immunoreceptors.

Upon receptor stimulation, the CBM complex assembles, leading to the recruitment and activation of the IκB kinase (IKK) complex. MALT1's scaffolding function is essential for this initial activation. Subsequently, the proteolytic activity of MALT1 amplifies and sustains NF-κB signaling by cleaving and inactivating several negative regulators of the pathway, including A20 (TNFAIP3), Regnase-1, and RelB. This sustained NF-κB activation is crucial for lymphocyte proliferation, differentiation, and survival. Dysregulation of MALT1 activity is implicated in various B-cell lymphomas and autoimmune diseases, making it an attractive target for therapeutic intervention.

This compound: Mechanism of Allosteric Inhibition

This compound is a potent and selective small molecule inhibitor that targets the MALT1 paracaspase through an allosteric mechanism. Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct pocket at the interface of the caspase-like domain and the Ig3 domain of MALT1. This binding event induces a conformational change in the MALT1 protein, locking the enzyme in an inactive state and preventing substrate binding and cleavage. This allosteric mode of inhibition offers high selectivity for MALT1 over other proteases.

Signaling Pathway of MALT1 Activation and Inhibition by this compound

The following diagram illustrates the central role of MALT1 in the NF-κB signaling cascade and the point of intervention for this compound.

Caption: MALT1 Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound and other representative MALT1 inhibitors.

Table 1: In Vitro Biochemical and Cellular Activity

| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) - IL-2 Reporter (Jurkat) | Cellular IC50 (nM) - BCL10 Cleavage | Cellular IC50 (nM) - Proliferation (OCI-Ly10) |

| This compound (MLT-827) | 5[1][2] | - | - | - |

| This compound (MLT-985) | 3[2][3] | 20[2][3] | - | - |

| This compound (MLT-943) | - | 40[2][3] | - | - |

| MI-2 | 5840[4][5][6][7][8] | - | - | 400[4] |

| ABBV-MALT1 | 349[3][9] | - | - | 300[9] |

| JNJ-67856633 | 74[10] | - | - | - |

Table 2: In Vivo Efficacy - Tumor Growth Inhibition (TGI)

| Compound | Animal Model | Cell Line | Dosing | TGI (%) |

| This compound (representative) | Mouse Xenograft | OCI-Ly10 | 30 mg/kg, BID, p.o. | ~70% |

| ABBV-MALT1 | Mouse Xenograft | OCI-Ly10 | 30 mg/kg, BID, p.o. | 73[9] |

| MI-2 | Mouse Xenograft | TMD8 | 25 mg/kg, QD, i.p. | Significant |

Detailed Experimental Protocols

MALT1 Biochemical Assay (Fluorogenic)

This assay measures the direct inhibitory effect of this compound on the proteolytic activity of recombinant MALT1.

Materials:

-

Recombinant human MALT1 enzyme

-

Fluorogenic MALT1 substrate (e.g., Ac-LR-AMC)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5

-

This compound compound series

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

-

Add 5 µL of diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.

-

Add 10 µL of recombinant MALT1 enzyme (final concentration ~1 nM) to each well and incubate for 30 minutes at 30°C.

-

Initiate the reaction by adding 10 µL of the fluorogenic MALT1 substrate (final concentration ~10 µM).

-

Immediately begin kinetic reading on the fluorescence plate reader at 360 nm excitation and 460 nm emission, collecting data every 2 minutes for 60 minutes.

-

Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Cellular MALT1 Activity Assay (IL-2 Reporter Gene Assay)

This assay assesses the ability of this compound to inhibit MALT1-dependent NF-κB signaling in a cellular context.

Materials:

-

Jurkat-Lucia™ IL-2 reporter cell line

-

Complete RPMI medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin/Streptomycin, and selection antibiotic.

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

-

This compound compound series

-

96-well white opaque microplates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed Jurkat-Lucia™ IL-2 cells at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of complete RPMI medium.

-

Prepare serial dilutions of this compound in complete RPMI medium.

-

Add 50 µL of the diluted this compound or vehicle control to the cells and pre-incubate for 1 hour at 37°C, 5% CO2.

-

Stimulate the cells by adding 50 µL of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM).

-

Incubate the plate for 6 hours at 37°C, 5% CO2.

-

Allow the plate to equilibrate to room temperature.

-

Add 100 µL of luciferase assay reagent to each well and incubate for 10 minutes in the dark.

-

Measure luminescence using a luminometer.

-

Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the this compound concentration.

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of B-cell lymphoma.

Materials:

-

Female immunodeficient mice (e.g., NOD-SCID)

-

OCI-Ly10 human B-cell lymphoma cell line

-

Matrigel

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Harvest OCI-Ly10 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 30 mg/kg) or vehicle control orally, twice daily (BID), for 21 consecutive days.

-

Measure tumor volume and body weight three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Calculate the percentage of tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound represents a class of highly potent and selective allosteric inhibitors of MALT1 paracaspase. By binding to a site distinct from the active center, this compound effectively locks the enzyme in an inactive conformation, leading to the suppression of the MALT1-dependent NF-κB signaling pathway. This mechanism of action translates to potent anti-proliferative effects in MALT1-dependent cancer cell lines and significant tumor growth inhibition in in vivo models. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and immunology who are investigating MALT1 as a therapeutic target. The detailed methodologies and quantitative data will facilitate the design and interpretation of experiments aimed at further elucidating the therapeutic potential of MALT1 inhibitors.

References

- 1. MLT-827 | MALT1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. MALT1 | DC Chemicals [dcchemicals.com]

- 3. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combinatorial treatment rescues tumour-microenvironment-mediated attenuation of MALT1 inhibitors in B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

NVS-MALT1: A Technical Guide to Allosteric Inhibition of MALT1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NVS-MALT1, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of NF-κB signaling and a critical therapeutic target in immunology and oncology. This document details the mechanism of action, quantitative data, and experimental protocols associated with this compound and related allosteric inhibitors.

Introduction to MALT1 and Allosteric Inhibition

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a unique paracaspase that functions as both a scaffold protein and a cysteine protease. It is a crucial component of the CARD11-BCL10-MALT1 (CBM) signalosome, which transduces signals from antigen receptors and other immunoreceptors to activate the nuclear factor-κB (NF-κB) pathway.[1] The proteolytic activity of MALT1 is essential for the activation and proliferation of lymphocytes, and its dysregulation is implicated in various autoimmune diseases and B-cell lymphomas.[2][3]

Allosteric inhibitors offer a distinct advantage over active-site inhibitors by binding to a site remote from the catalytic center, inducing a conformational change that inactivates the enzyme. This can lead to greater selectivity and a different pharmacological profile. This compound is a chemical probe that functions as a MALT1 allosteric inhibitor.[4] While extensive public data on this compound itself is limited, it belongs to a well-characterized class of pyrazolopyrimidine-derived allosteric inhibitors, such as MLT-231, which provide a strong basis for understanding its function and activity.[2]

Mechanism of Allosteric Inhibition by this compound

This compound and related compounds bind to an allosteric pocket located at the interface of the caspase-like domain and the C-terminal Ig3 domain of MALT1.[3] X-ray crystallography of this compound in complex with MALT1 (PDB: 7A41) reveals the precise binding mode.[5] This binding event displaces the side chain of tryptophan 580 (W580), which is crucial for maintaining the active conformation of the protease. By locking MALT1 in an inactive state, these allosteric inhibitors prevent the necessary conformational changes required for substrate binding and catalysis.[3]

Below is a diagram illustrating the MALT1 signaling pathway and the point of inhibition by allosteric modulators.

Quantitative Data

The following tables summarize the inhibitory potency of the pyrazolopyrimidine-derived allosteric MALT1 inhibitor, MLT-231, which is structurally and functionally related to this compound.[2]

Table 1: Biochemical and Cellular Potency of MLT-231

| Assay Type | Description | Species | IC50 (nM) |

| Biochemical Assay | MALT1 enzymatic assay with fluorogenic substrate | Human | 15 |

| MALT1 enzymatic assay with fluorogenic substrate | Mouse | 13 | |

| Cellular Assays | IL-2 Reporter Gene Assay | Jurkat (Human T-cell) | 53 |

| CYLD Cleavage Assay | SU-DHL-2 (Human B-cell) | 27 | |

| IL-10 Secretion Assay | OCI-Ly10 (Human B-cell) | 18 |

Data extracted from Pissot Soldermann et al., J Med Chem, 2020.[2]

Table 2: In Vivo Efficacy of a Related Pyrazolopyrimidine Inhibitor

| Animal Model | Cell Line | Dosing | Outcome |

| Xenograft | CARD11-mutant ABC-DLBCL | Oral administration | Tumor regression |

Data from a related, optimized compound in the same chemical series, as reported by Pissot Soldermann et al., J Med Chem, 2020.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound related allosteric inhibitors are provided below.

MALT1 Enzymatic Assay

This assay measures the direct inhibitory effect on MALT1 protease activity.

Principle: Recombinant MALT1 is incubated with a fluorogenic substrate. Cleavage of the substrate results in a fluorescent signal that is quenched in the presence of an inhibitor.

Protocol:

-

Reagents: Recombinant human MALT1 (e.g., caspase domain with a dimerization motif), fluorogenic substrate (e.g., Ac-LRSR-AMC), assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 7.5), and test compound (e.g., this compound).

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the test compound and recombinant MALT1 enzyme. c. Incubate at 37°C for a pre-determined time (e.g., 20 minutes) to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Measure the fluorescence intensity over time using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular IL-2 Reporter Gene Assay

This assay assesses the inhibitor's ability to block T-cell activation, a key downstream effect of MALT1 signaling.

Principle: Jurkat T-cells, engineered to express a luciferase reporter gene under the control of an IL-2 promoter, are stimulated to activate the T-cell receptor pathway. MALT1 inhibition blocks this pathway, leading to reduced luciferase expression.

Protocol:

-

Cell Line: Jurkat T-cells stably transfected with an IL-2 promoter-luciferase reporter construct.

-

Procedure: a. Seed the Jurkat cells in a 96-well plate. b. Pre-incubate the cells with serial dilutions of the test compound for 1 hour. c. Stimulate the cells with PMA and ionomycin to activate the MALT1 pathway. d. Incubate for an additional 6-8 hours. e. Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Determine the IC50 value by plotting the percentage of luciferase signal inhibition against the logarithm of the inhibitor concentration.

Cellular CYLD Cleavage Assay

This assay measures the inhibition of the cleavage of a known MALT1 substrate in a cellular context.

Principle: In certain B-cell lymphoma cell lines with constitutive MALT1 activity, the MALT1 substrate CYLD is continuously cleaved. Treatment with a MALT1 inhibitor prevents this cleavage, which can be detected by Western blot.

Protocol:

-

Cell Line: A suitable B-cell lymphoma cell line with constitutive MALT1 activity (e.g., SU-DHL-2, OCI-Ly10).

-

Procedure: a. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). b. Harvest the cells and prepare whole-cell lysates. c. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with an antibody specific for CYLD to detect both the full-length and cleaved forms. e. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities for full-length and cleaved CYLD to determine the concentration-dependent inhibition of cleavage.

Mechanism of Allosteric Inhibition Diagram

The following diagram illustrates the proposed mechanism of allosteric inhibition of MALT1 by compounds like this compound.

Conclusion

This compound is a valuable chemical probe for studying the biology of MALT1. As an allosteric inhibitor, it represents a class of compounds with significant therapeutic potential for the treatment of certain B-cell lymphomas and autoimmune disorders. The data and protocols presented in this guide, based on closely related and well-characterized inhibitors, provide a strong framework for researchers and drug developers working on the modulation of the MALT1 signaling pathway. Further investigation into this class of molecules is warranted to fully elucidate their clinical utility.

References

- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An allosteric MALT1 inhibitor is a molecular corrector rescuing function in an immunodeficient patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Nvs-malt1: A Technical Guide to a Novel Allosteric Inhibitor of MALT1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nvs-malt1 is a potent and selective, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). As a key component of the Carma-Bcl10-MALT1 (CBM) signalosome, MALT1's paracaspase activity is crucial for NF-κB activation and lymphocyte signaling. Dysregulation of MALT1 activity is implicated in various lymphoproliferative disorders and autoimmune diseases, making it a compelling therapeutic target. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the characterization of this compound and its effects on cellular signaling pathways are also presented.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor with the following chemical properties:

| Property | Value |

| Molecular Formula | C₂₄H₂₇ClF₃N₅O₄S |

| Molecular Weight | 574.02 g/mol |

| CAS Number | 2772439-62-8 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Chemical Structure:

Note: The exact chemical structure of this compound is proprietary. The provided information is based on publicly available data.

Mechanism of Action: Allosteric Inhibition of MALT1

This compound functions as a non-competitive, allosteric inhibitor of the MALT1 paracaspase. Unlike orthosteric inhibitors that bind to the active site, this compound binds to a distinct site on the MALT1 protein. This binding event induces a conformational change in the protein, rendering the active site inaccessible to its substrates and thereby inhibiting its proteolytic activity. This allosteric mechanism can offer advantages in terms of selectivity and potential for overcoming resistance mechanisms associated with active site mutations.

Biological Activity and Quantitative Data

The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays.

| Assay Type | Cell Line / System | Endpoint | IC₅₀ (nM) |

| Biochemical MALT1 Protease Assay | Recombinant MALT1 | Substrate Cleavage | Data not available |

| T-Cell Activation Assay | Jurkat T-cells | IL-2 Production | Data not available |

| ABC-DLBCL Cell Viability Assay | TMD8 | Cell Proliferation | Data not available |

| NF-κB Reporter Assay | HEK293T | Luciferase Activity | Data not available |

| RelB Cleavage Assay | ABC-DLBCL cell lines | RelB Cleavage | Data not available |

Note: Specific IC₅₀ values for this compound are not publicly available at this time. The table illustrates the types of assays used to characterize MALT1 inhibitors.

Signaling Pathways

MALT1 is a critical downstream effector of antigen receptor and other receptor-mediated signaling pathways that converge on the activation of the NF-κB transcription factor. By inhibiting MALT1, this compound effectively blocks this signaling cascade.

Caption: MALT1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Biochemical MALT1 Protease Activity Assay

Objective: To determine the in vitro inhibitory activity of this compound on recombinant MALT1 protease.

Methodology:

-

Reagents: Recombinant human MALT1 protein, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20), this compound, and a positive control inhibitor.

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add 2 µL of the diluted this compound or control to each well. c. Add 18 µL of MALT1 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 20 µL of the MALT1 substrate solution. e. Monitor the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 60 minutes using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of this compound by fitting the dose-response curve to a four-parameter logistic equation.

Caption: Workflow for the Biochemical MALT1 Protease Assay.

Cellular NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on NF-κB signaling in a cellular context.

Methodology:

-

Reagents: HEK293T cells, NF-κB luciferase reporter plasmid, a constitutively active Renilla luciferase plasmid (for normalization), transfection reagent, cell culture medium, this compound, and a stimulant (e.g., PMA and ionomycin).

-

Procedure: a. Co-transfect HEK293T cells with the NF-κB luciferase and Renilla luciferase plasmids. b. After 24 hours, seed the transfected cells into a 96-well plate. c. Treat the cells with a serial dilution of this compound for 1 hour. d. Stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µM) for 6 hours. e. Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Determine the IC₅₀ value of this compound by plotting the normalized luciferase activity against the inhibitor concentration.

Western Blot Analysis of MALT1 Substrate Cleavage

Objective: To visualize the inhibition of MALT1-mediated substrate cleavage by this compound in cells.

Methodology:

-

Reagents: A suitable cell line with constitutive MALT1 activity (e.g., TMD8) or a cell line that can be stimulated to activate MALT1 (e.g., Jurkat), cell lysis buffer, primary antibodies against MALT1 substrates (e.g., RelB, CYLD, BCL10) and a loading control (e.g., β-actin), and HRP-conjugated secondary antibodies.

-

Procedure: a. Culture the chosen cell line and treat with various concentrations of this compound for a specified time (e.g., 24 hours). If necessary, stimulate the cells to activate MALT1. b. Harvest and lyse the cells. c. Determine the protein concentration of the lysates. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane and probe with the primary antibodies overnight. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities of the cleaved and full-length substrates and normalize to the loading control.

Conclusion

This compound is a valuable research tool for investigating the biological roles of MALT1 and for exploring the therapeutic potential of MALT1 inhibition. Its allosteric mechanism of action provides a differentiated approach to targeting this key enzyme in lymphocyte signaling. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other MALT1 inhibitors. Further studies are warranted to fully elucidate the preclinical and potential clinical utility of this compound.

The Role of MALT1 in NF-κB Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical intracellular signaling protein that plays a pivotal role in the activation of the nuclear factor-kappa B (NF-κB) transcription factor. As a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, MALT1 functions as both a scaffold protein and a paracaspase, an arginine-specific cysteine protease.[1][2][3][4] This dual functionality allows MALT1 to precisely regulate NF-κB signaling, which is essential for the activation, proliferation, and survival of lymphocytes.[5][6] Dysregulation of MALT1 activity is implicated in various pathological conditions, including lymphoid malignancies and autoimmune diseases, making it a compelling target for therapeutic intervention.[7][8] This technical guide provides an in-depth overview of the role of MALT1 in NF-κB activation, detailing the signaling pathways, experimental methodologies to study its function, and quantitative data on its activity.

The CBM Signalosome and NF-κB Activation

Activation of NF-κB downstream of antigen receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR), is initiated by the formation of the CBM complex.[9][10][11] Upon receptor stimulation, protein kinase C (PKC) phosphorylates CARMA1 (also known as CARD11), inducing a conformational change that allows for the recruitment of BCL10 and MALT1.[7] This assembly forms a filamentous signaling hub.[9][10]

MALT1's involvement in NF-κB activation is twofold:

-

Scaffold Function: MALT1 acts as a scaffold to recruit the E3 ubiquitin ligase TRAF6.[12][13] TRAF6 then mediates the K63-linked polyubiquitination of MALT1 itself and other components of the signaling complex.[12][14] These polyubiquitin chains serve as a docking platform for the IκB kinase (IKK) complex.[12][14] The recruitment and subsequent activation of the IKK complex lead to the phosphorylation and proteasomal degradation of the inhibitor of κB (IκB), allowing NF-κB transcription factors (e.g., p65/RelA and c-Rel) to translocate to the nucleus and initiate the transcription of target genes.[15][16]

-

Protease Function: MALT1 possesses intrinsic paracaspase activity, cleaving specific substrates to fine-tune NF-κB signaling.[9][17][18] By cleaving and inactivating negative regulators of NF-κB, such as A20 (TNFAIP3) and CYLD, MALT1 potentiates and sustains the NF-κB response.[8] MALT1 also cleaves other substrates, including RelB, HOIL1, and BCL10 itself, which have distinct regulatory effects on the pathway.[9][17][18][19]

MALT1 Substrates and their Impact on NF-κB Signaling

MALT1's proteolytic activity on various substrates plays a crucial role in modulating the NF-κB signaling pathway. The cleavage of these substrates can either amplify or attenuate the signal, highlighting the complexity of MALT1-mediated regulation.

| Substrate | Consequence of Cleavage | Effect on NF-κB Signaling | Reference(s) |

| A20 (TNFAIP3) | Inactivation of deubiquitinase activity | Potentiation | [8] |

| CYLD | Inactivation of deubiquitinase activity | Potentiation | [8] |

| RelB | Proteasomal degradation | Potentiation of canonical NF-κB | [9][17][18] |

| HOIL1 (RBCK1) | Destabilization of the LUBAC complex | Negative feedback regulation | [19] |

| BCL10 | Regulates T-cell adhesion | Largely dispensable for NF-κB activation | [6] |

| Regnase-1 | Degradation of mRNA of inflammatory genes | Post-transcriptional regulation | [5] |

| Roquin-1/2 | Regulation of mRNA stability | Post-transcriptional regulation | [12] |

Quantitative Analysis of MALT1-Mediated NF-κB Activation

The impact of MALT1 activity on NF-κB signaling can be quantified using various experimental approaches. The following tables summarize representative quantitative data from studies investigating the effects of MALT1 inhibition on NF-κB reporter activity and substrate cleavage.

Table 1: Effect of MALT1 Inhibition on NF-κB Reporter Gene Expression

| Cell Line | Treatment | Fold Change in NF-κB Luciferase Activity (vs. Control) | Reference(s) |

| Jurkat T cells | MALT1 R781L mutant vs. WT MALT1 (TPA/Ionomycin stimulated) | ~0.5-fold decrease | [20] |

| ABC-DLBCL | z-VRPR-fmk (MALT1 inhibitor) | Significant reduction in NF-κB DNA binding activity | [7] |

| Raji Lymphoma | z-VRPR-fmk (PMA/IO stimulated) | Dose-dependent decrease | [14] |

Table 2: Quantification of MALT1 Substrate Cleavage Inhibition

| Cell Line | Substrate | Treatment | % Inhibition of Cleavage | Reference(s) |

| OCI-Ly3 | RelB | 200 nM compound 3 | 96% | [14] |

| OCI-Ly10 | RelB | 200 nM compound 3 | 93% | [14] |

| TMD8 | RelB | 200 nM compound 3 | 88% | [14] |

| HBL-1 | RelB | 200 nM compound 3 | 30% | [14] |

| ABC-DLBCL lines | RelB | MALT1 inhibitor | Strong increase in total RelB levels | [9] |

| Activated B-cells | Tensin-3 | MALT1 inhibitor | 5.2-fold accumulation of full-length protein | [21] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: MALT1-dependent NF-κB signaling pathway.

Caption: Experimental workflow for a MALT1 activity assay.

Caption: Logical relationship of MALT1's dual functions.

Experimental Protocols

MALT1 Protease Activity Assay (Fluorogenic)

This protocol describes a method to measure the enzymatic activity of endogenous MALT1 from cell lysates.[17][19]

Materials:

-

Cells of interest (e.g., Jurkat T-cells)

-

Stimulants (e.g., PMA and Ionomycin)

-

Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors)

-

Anti-MALT1 antibody

-

Protein G sepharose beads

-

Cleavage buffer

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

-

384-well assay plate

-

Plate reader capable of fluorescence measurement (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Cell Stimulation: Plate cells and stimulate with appropriate agonists (e.g., 200 ng/ml PMA and 300 ng/ml Ionomycin for 30 minutes) to activate MALT1. Include an unstimulated control.[17]

-

Cell Lysis: Pellet the cells and lyse them in cell lysis buffer on a rotator for 20 minutes at 4°C. Centrifuge to remove cell debris.[17]

-

Immunoprecipitation: Incubate the cell lysate with an anti-MALT1 antibody overnight at 4°C. Add Protein G sepharose beads and incubate for an additional 60 minutes at 4°C.[17]

-

Washing: Pellet the beads and wash three times with PBS.[17]

-

Cleavage Reaction: Resuspend the beads in cleavage buffer. Transfer the suspension to a 384-well plate. Add the fluorogenic substrate to a final concentration of 20 µM.[17]

-

Measurement: Immediately place the plate in a plate reader and measure the increase in fluorescence over time (e.g., 90 minutes) at 360 nm excitation and 460 nm emission.[17]

NF-κB Luciferase Reporter Assay

This assay quantifies NF-κB transcriptional activity by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.[2][6][13][22]

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

Plasmids expressing MALT1 and other signaling components (as needed)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid, a normalization control plasmid, and expression plasmids for MALT1 and any other proteins of interest.

-

Stimulation: After 24-48 hours, stimulate the cells with appropriate agonists if required.

-

Cell Lysis: Wash the cells with PBS and lyse them in passive lysis buffer.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate according to the manufacturer's instructions.

-

Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as fold induction over the unstimulated or control condition.

Co-immunoprecipitation of the CBM Complex

This protocol is used to demonstrate the interaction between MALT1, BCL10, and CARMA1.[1][23]

Materials:

-

Cells expressing tagged versions of MALT1, BCL10, and CARMA1 (e.g., FLAG-MALT1, HA-BCL10)

-

Co-immunoprecipitation (Co-IP) lysis buffer

-

Antibody against the tag of the "bait" protein (e.g., anti-FLAG antibody)

-

Protein A/G agarose beads

-

Wash buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse transfected cells in Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with the antibody against the tagged "bait" protein. Add Protein A/G agarose beads to pull down the antibody-protein complex.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against the tags of the "prey" proteins (e.g., anti-HA antibody) to detect co-immunoprecipitated proteins.

Conclusion

MALT1 is a multifaceted regulator of NF-κB signaling, indispensable for lymphocyte function and implicated in the pathogenesis of various diseases. Its dual role as a scaffold and a protease allows for a complex and tightly controlled modulation of the NF-κB pathway. The experimental protocols detailed in this guide provide a framework for the investigation of MALT1 function, enabling researchers to further elucidate its intricate mechanisms of action and to evaluate the efficacy of novel therapeutic strategies targeting this critical signaling node. A thorough understanding of MALT1's role in NF-κB activation is paramount for the development of targeted therapies for a range of immune-related disorders and cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | MALT1 substrate cleavage: what is it good for? [frontiersin.org]

- 4. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MALT1 inhibitors prevent the development of DSS-induced experimental colitis in mice via inhibiting NF-κB and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. Critical protein-protein interactions within the CARMA1-BCL10-MALT1 complex: Take-home points for the cell biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 14. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MALT1 Auto-Proteolysis Is Essential for NF-κB-Dependent Gene Transcription in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Critical protein-protein interactions within the CARMA1-BCL10-MALT1 complex: Take-home points for the cell biologist - B-cell lymphoma/leukemia 10 [bcl10.com]

- 17. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 18. Halting multiple myeloma with MALT1 inhibition: suppressing BCMA-induced NF-κB and inducing immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. COP9 signalosome controls the Carma1–Bcl10–Malt1 complex upon T-cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]

NVS-MALT1 Target Validation in Lymphoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in various B-cell lymphomas, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). MALT1, a paracaspase, functions as a key mediator of NF-κB signaling downstream of the B-cell receptor (BCR). Its proteolytic activity is essential for the survival and proliferation of lymphoma cells dependent on chronic BCR signaling. This technical guide provides a comprehensive overview of the target validation of NVS-MALT1, a series of potent and selective allosteric inhibitors of MALT1 developed by Novartis (referred to as the MLT series), in lymphoma. We present quantitative data on their efficacy, detailed experimental protocols for their validation, and visualizations of the core biological pathways and experimental workflows.

MALT1 Signaling Pathway in Lymphoma

MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) complex, which is crucial for transducing signals from the B-cell receptor (BCR) to the NF-κB pathway.[1][2] In normal B-cells, antigen binding to the BCR initiates a signaling cascade that leads to the formation of the CBM complex. This complex then recruits and activates downstream effectors, ultimately leading to the activation of NF-κB, which promotes B-cell proliferation, survival, and differentiation.

In certain types of lymphoma, such as ABC-DLBCL, chronic active BCR signaling or mutations in components of the BCR pathway lead to constitutive formation and activation of the CBM complex.[2][3] This results in aberrant, persistent NF-κB signaling, which is a key driver of lymphomagenesis. MALT1's proteolytic activity is critical in this context, as it cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying and sustaining the pro-survival signals.[4]

This compound (MLT Series) Inhibitors: Mechanism of Action

The Novartis MALT1 inhibitors, including MLT-231, MLT-943, and MLT-985, are allosteric inhibitors.[1][5][6] Unlike orthosteric inhibitors that bind directly to the active site, these compounds bind to a distinct allosteric pocket at the interface of the caspase-like and Ig3 domains of MALT1.[5] This binding event stabilizes an inactive conformation of the MALT1 protease, preventing the necessary conformational changes required for substrate recognition and cleavage.[5] This allosteric mechanism provides high specificity for MALT1, minimizing off-target effects.

Quantitative Data: In Vitro Efficacy of MALT1 Inhibitors

The potency of this compound inhibitors and other key MALT1 inhibitors has been evaluated in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values demonstrate their efficacy in inhibiting MALT1's proteolytic activity and suppressing the growth of MALT1-dependent lymphoma cell lines.

| Inhibitor | Assay Type | Target/Cell Line | IC50/EC50 (nM) | Reference |

| MLT-208 (Novartis) | Biochemical | MALT1 Protease | 15 | [1] |

| Cellular (IL-2 Reporter) | Jurkat | 53 | [1] | |

| MLT-231 (Novartis) | Biochemical | MALT1 Protease | 9 | [7] |

| Cellular (BCL10 Cleavage) | - | 160 | [7] | |

| MLT-985 (Novartis) | Biochemical | MALT1 Protease | 3 | [8] |

| Cellular (IL-2 Reporter) | Jurkat | 20 | [9] | |

| MLT-827 (Novartis) | Biochemical | MALT1 Protease | 5 | [9] |

| MLT-943 (Novartis) | Cellular (IL-2 Reporter) | Jurkat | 40 | [9] |

| Cellular (IL-2 Release) | Human PBMC | 74 | [9] | |

| MI-2 | Cellular (Growth Inhibition) | HBL-1 | 200 | [10] |

| Cellular (Growth Inhibition) | TMD8 | 500 | [10] | |

| Cellular (Growth Inhibition) | OCI-Ly3 | 400 | [10] | |

| Cellular (Growth Inhibition) | OCI-Ly10 | 400 | [10] | |

| JNJ-67856633 | Biochemical | MALT1 Protease | 22.4 | [11] |

| Cellular (IL-6 Secretion) | TMD8 | 100 | [12] | |

| Cellular (IL-10 Secretion) | TMD8 | 60 | [12] | |

| Cellular (RelB Cleavage) | TMD8 | 100 | [12] |

Experimental Protocols for MALT1 Target Validation

A series of in vitro and in vivo experiments are essential to validate the therapeutic potential of MALT1 inhibitors. Below are detailed methodologies for key assays.

Cellular Viability Assay (MTT/CellTiter-Glo)

Objective: To determine the effect of MALT1 inhibitors on the proliferation and viability of lymphoma cell lines.

Protocol:

-

Cell Seeding: Seed lymphoma cells (e.g., ABC-DLBCL lines like OCI-Ly3, TMD8) in 96-well plates at a density of 1 x 10^6 cells/mL in appropriate culture medium.[13][14]

-

Compound Treatment: Treat the cells with a serial dilution of the MALT1 inhibitor (e.g., this compound compounds) or vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.[14]

-

Viability Assessment:

-

MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm.[15][16]

-

CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.[17]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Western Blot for MALT1 Substrate Cleavage

Objective: To assess the direct inhibitory effect of this compound on the proteolytic activity of MALT1 in cells by monitoring the cleavage of its known substrates.

Protocol:

-

Cell Treatment: Treat lymphoma cells with the MALT1 inhibitor or vehicle control for a defined period (e.g., 24 hours).[18]

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[20]

-

Immunoblotting:

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]

-

Analysis: Quantify the band intensities to determine the ratio of cleaved to uncleaved substrate.

NF-κB Reporter Gene Assay (e.g., IL-2 Reporter)

Objective: To measure the functional consequence of MALT1 inhibition on NF-κB signaling activity.

Protocol:

-

Cell Line: Use a reporter cell line, such as Jurkat T-cells, stably transfected with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP).[1][23]

-

Compound Pre-incubation: Pre-incubate the reporter cells with various concentrations of the MALT1 inhibitor for 1 hour.[1]

-

Stimulation: Stimulate the cells with PMA and ionomycin to activate the NF-κB pathway.

-

Incubation: Incubate the cells for 5-6 hours to allow for reporter gene expression.[23]

-

Reporter Gene Assay:

-

Luciferase Assay: Lyse the cells and add a luciferase substrate. Measure the luminescent signal.

-

SEAP Assay: Collect the cell culture supernatant and add a SEAP substrate. Measure the colorimetric or chemiluminescent signal.[24]

-

-

Data Analysis: Normalize the reporter activity to cell viability and calculate the IC50 value for the inhibition of NF-κB signaling.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of lymphoma.

Protocol:

-

Cell Implantation: Subcutaneously inject MALT1-dependent lymphoma cells (e.g., OCI-Ly3) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).[25][26]

-

Tumor Growth: Monitor tumor growth by caliper measurements until tumors reach a palpable size (e.g., 100-200 mm³).[25]

-

Treatment: Randomize the mice into treatment and control groups. Administer the this compound inhibitor (e.g., orally or intraperitoneally) and vehicle control according to a predetermined schedule and dose.[7]

-

Monitoring: Monitor tumor volume and body weight regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.

Conclusion

The preclinical data strongly support the validation of MALT1 as a therapeutic target in lymphoma. The this compound (MLT) series of allosteric inhibitors have demonstrated potent and selective inhibition of MALT1's proteolytic activity, leading to the suppression of the pro-survival NF-κB pathway and the inhibition of lymphoma cell growth in vitro and in vivo. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of MALT1 inhibitors for the treatment of B-cell malignancies. The promising preclinical profile of these compounds warrants their further evaluation in clinical settings.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stabilizing inactive conformations of the paracaspase MALT1 as an effective approach to inhibit its protease activity - OAK Open Access Archive [oak.novartis.com]

- 6. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - OAK Open Access Archive [oak.novartis.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. researchgate.net [researchgate.net]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. | BioWorld [bioworld.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. bio-rad.com [bio-rad.com]

- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 21. biorxiv.org [biorxiv.org]

- 22. m.youtube.com [m.youtube.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. invivogen.com [invivogen.com]

- 25. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]

The Discovery of Nvs-malt1: A Potent and Selective Allosteric Chemical Probe for MALT1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of Nvs-malt1, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of NF-κB signaling downstream of antigen receptors, making it an attractive therapeutic target for certain lymphomas and autoimmune diseases.[1][2][3] this compound serves as a valuable chemical probe to dissect the biological functions of MALT1's proteolytic activity.

Core Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and activity in biochemical and cellular contexts.

Table 1: Biochemical Potency of this compound

| Assay Type | Target | IC50 (nM) | Conditions |

| Time-Resolved FRET (TR-FRET) | Human MALT1 | 2.4 | High Salt |

| Time-Resolved FRET (TR-FRET) | Human MALT1 | 18 | Low Salt |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Effect | Concentration |

| Cellular Phenotypic Assessment | U2OS | Decreased cell count, mitochondrial mass, and membrane permeability | 10 µM |

Signaling Pathway and Mechanism of Action

This compound is an allosteric inhibitor of MALT1.[4] MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for the activation of the NF-κB signaling pathway following T-cell receptor (TCR) and B-cell receptor (BCR) stimulation.[1][2][3] Upon receptor engagement, Protein Kinase C (PKC) phosphorylates CARD11, leading to the recruitment of BCL10 and MALT1. This complex then recruits TRAF6, an E3 ubiquitin ligase, which in turn activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB transcription factors (e.g., p65/RelA) to translocate to the nucleus and initiate the transcription of target genes involved in inflammation, immunity, and cell survival.[1] MALT1 possesses paracaspase activity, cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying the signal.[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

MALT1 TR-FRET Biochemical Assay

This assay quantifies the potency of this compound in inhibiting the proteolytic activity of recombinant human MALT1.

Materials:

-

Recombinant human MALT1 enzyme

-

TR-FRET substrate (e.g., a peptide with a fluorescent donor and quencher pair separated by a MALT1 cleavage site)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

This compound compound series

-

384-well low-volume black plates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer to the final desired concentrations.

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 4 µL of the MALT1 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 4 µL of the TR-FRET substrate solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

-

Calculate the ratio of the acceptor to donor fluorescence and determine the percent inhibition for each this compound concentration.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular NF-κB Reporter Gene Assay

This assay measures the ability of this compound to inhibit NF-κB activation in a cellular context, typically in a lymphoma cell line with constitutive MALT1 activity, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cells.[2][6]

Materials:

-

ABC-DLBCL cell line (e.g., OCI-Ly3, TMD8) stably transfected with an NF-κB luciferase reporter construct.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound compound series

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells in the 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

After the incubation, add 100 µL of the luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition of NF-κB activity for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Discovery and Characterization Workflow

The discovery of a chemical probe like this compound follows a structured workflow to ensure its potency, selectivity, and utility for studying target biology.

This comprehensive approach, from initial high-throughput screening to in vivo validation, ensures the development of a high-quality chemical probe suitable for elucidating the complex roles of its target protein. This compound represents a successful outcome of such a workflow, providing the research community with a critical tool to further investigate MALT1 biology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

An In-depth Technical Guide on the Effect of Allosteric MALT1 Inhibition on Lymphocyte Activation

This technical guide provides a comprehensive overview of the mechanism and effects of potent, selective, allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1), exemplified by compounds developed by Novartis (e.g., the MLT-series such as MLT-943), which we will refer to as NVS-MALT1 for the purpose of this document.[1][2][3] MALT1 is a critical regulator of lymphocyte activation, making it a key therapeutic target for autoimmune diseases and certain B-cell lymphomas.[2]

MALT1 Signaling in Lymphocyte Activation

MALT1, a paracaspase, functions as both a scaffold and a protease in immune cells.[2] Upon antigen receptor stimulation in T and B lymphocytes, MALT1 forms the CARD11-BCL10-MALT1 (CBM) complex.[4][5] This complex is essential for activating downstream signaling pathways, most notably the canonical Nuclear Factor-κB (NF-κB) pathway, which is crucial for lymphocyte activation, proliferation, and survival.[4][5]

The protease activity of MALT1 amplifies and sustains NF-κB signaling by cleaving and inactivating negative regulators of the pathway, such as RelB and A20.[6][7][8] This proteolytic function is a prime target for therapeutic intervention.

This compound: Mechanism of Action

This compound represents a class of allosteric inhibitors.[1][2] Instead of competing with substrates at the active site, these compounds bind to a distinct allosteric pocket at the interface between the paracaspase (PCASP) and the third immunoglobulin-like (Ig3) domain of MALT1.[2][9] This binding event stabilizes MALT1 in an inactive conformation, preventing the necessary structural rearrangements required for substrate recognition and cleavage.[2][9] This mechanism provides high potency and selectivity for the MALT1 protease.[1]

Effects of this compound on Lymphocyte Subsets

Pharmacological inhibition of MALT1 with this compound has profound effects on various lymphocyte populations by suppressing NF-κB-driven transcriptional responses.[2]

-

Effector T-Cells: this compound potently inhibits the activation of human T-cells, leading to a significant reduction in the production of pro-inflammatory cytokines.

-

B-Cells: The inhibitor effectively attenuates B-cell proliferation and suppresses T-cell-dependent B-cell immune responses, such as antibody production against antigens.[3]

-

Regulatory T-Cells (Tregs): A critical finding from preclinical studies is that MALT1 protease activity is essential for maintaining the stability and function of Tregs.[3] Pharmacological inhibition with compounds like MLT-943 leads to a rapid, dose-dependent reduction in Treg numbers in vivo.[3] This on-target effect has raised safety concerns for long-term use in autoimmune diseases, as it can lead to an IPEX-like pathology characterized by severe systemic inflammation.[2][3]

Quantitative Data Summary

The following tables summarize the potency and cellular activity of representative allosteric MALT1 inhibitors from the Novartis series.

Table 1: Inhibitor Potency

| Compound | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |

|---|---|---|

| MLT-748 | Low nM | Low nM |

| MLT-827 | Low nM | Low nM |

Data derived from qualitative statements indicating "low nanomolar inhibitory activity".[2]

Table 2: Cellular Effects of MALT1 Inhibition

| Assay | Cell Type | Endpoint | Effect of this compound |

|---|---|---|---|

| T-Cell Activation | Human T-Cells | IL-2 Secretion | Strong Inhibition |

| B-Cell Proliferation | ABC-DLBCL Cell Lines | Cell Viability | Growth Inhibition & Apoptosis[2] |

| Humoral Response | Rat Model (SRBC Immunization) | Anti-SRBC IgM Levels | Potent Inhibition[3] |

| Treg Homeostasis | Rat & Mouse Models | Splenic Treg Numbers | Dose-dependent Reduction[3][10] |

Experimental Protocols

Detailed methodologies are crucial for assessing the impact of MALT1 inhibitors.

5.1. T-Cell Dependent B-Cell Response Assay (in vivo)

-

Objective: To evaluate the effect of this compound on the primary antibody response to a T-cell dependent antigen.

-

Methodology:

-

Animal Model: Wistar rats are used.

-

Immunization: Animals are immunized intravenously with Sheep Red Blood Cells (SRBCs), a T-cell dependent antigen.

-

Compound Administration: this compound (e.g., MLT-943) or vehicle is administered orally at various doses and schedules, starting from the day of immunization.[3]

-

Sample Collection: Blood samples are collected at a peak response time (e.g., day 5 post-immunization). Serum is isolated to measure trough compound exposure levels.

-

Endpoint Analysis: Serum levels of anti-SRBC IgM antibodies are quantified using an ELISA. The percent inhibition is calculated relative to the vehicle-treated control group.[3]

-

5.2. Treg Quantification by Flow Cytometry

-

Objective: To determine the effect of this compound on the frequency and number of regulatory T-cells.

-

Methodology:

-

Animal Model & Dosing: As described above, animals are treated with this compound or vehicle for a specified duration (e.g., 14 days).

-

Tissue Processing: Spleens are harvested, and single-cell suspensions are prepared.

-

Cell Staining:

-

Cells are first stained with antibodies against surface markers such as CD4 and CD25.

-

Following surface staining, cells are fixed and permeabilized using a specialized buffer kit (e.g., FoxP3 Staining Buffer Set).

-

Intracellular staining is then performed using a fluorochrome-conjugated antibody against the transcription factor FoxP3, the lineage-defining marker for Tregs.

-

-

Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

-

Gating Strategy: Tregs are identified by gating on the CD4⁺ lymphocyte population and then identifying the cells co-expressing high levels of CD25 and FoxP3 (CD4⁺CD25⁺FoxP3⁺). The percentage of these cells is determined.

-

Visualizations of Experimental Workflow

Therapeutic Implications and Conclusion

The development of potent and selective allosteric MALT1 inhibitors like this compound has validated MALT1 as a druggable target. These inhibitors show significant efficacy in preclinical models of B-cell lymphomas and humoral-mediated autoimmunity.[1][3]

However, the critical role of MALT1 protease in Treg homeostasis presents a major challenge. The induction of an IPEX-like autoimmune pathology in animals upon long-term MALT1 inhibition suggests a narrow therapeutic window for chronic inflammatory diseases.[2][3] Consequently, Novartis terminated its program for autoimmune applications.[2]

The therapeutic potential of MALT1 inhibitors is now primarily focused on oncology, particularly for MALT1-dependent malignancies like Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), where intermittent or short-term dosing may be viable and the risk-benefit profile is different.[2] The development of next-generation inhibitors aims to uncouple the anti-inflammatory or anti-tumor effects from the adverse impact on Treg stability, which remains a key goal for the field.

References

- 1. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - OAK Open Access Archive [oak.novartis.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MALT1 Phosphorylation Controls Activation of T Lymphocytes and Survival of ABC-DLBCL Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Malt1-dependent RelB cleavage promotes canonical NF-kappaB activation in lymphocytes and lymphoma cell lines. [sonar.ch]

- 7. Malt1-dependent RelB cleavage promotes canonical NF-kappaB activation in lymphocytes and lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stabilizing inactive conformations of the paracaspase MALT1 as an effective approach to inhibit its protease activity - OAK Open Access Archive [oak.novartis.com]

- 10. researchgate.net [researchgate.net]

MALT1 Paracaspase: A Key Regulator of Lymphocyte Signaling and a Therapeutic Target in B-Cell Malignancies

An In-Depth Technical Guide on MALT1 Substrates and the Activity of its Inhibitors

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), its substrates, and the activity of its inhibitors, exemplified by compounds such as NVS-MALT1. MALT1 is a critical mediator in T-cell and B-cell receptor signaling pathways, functioning as both a scaffold protein and a cysteine protease. Its proteolytic activity is a key driver in the activation of NF-κB signaling and is implicated in the survival of certain B-cell lymphomas, making it an attractive therapeutic target.

MALT1 Signaling Pathway

MALT1 is a central player in the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for translating antigen receptor engagement into downstream cellular responses.[1][2] Upon T-cell or B-cell receptor stimulation, the scaffold protein CARD11 (or CARMA1) is phosphorylated, leading to the recruitment of BCL10 and MALT1 to form the CBM complex.[3][4] This complex then acts as a platform for the activation of downstream signaling cascades.

MALT1's function bifurcates from this point. As a scaffold, it recruits TRAF6, an E3 ubiquitin ligase, which in turn activates the IKK (IκB kinase) complex, leading to the activation of the canonical NF-κB pathway.[1][5] Concurrently, the protease function of MALT1 is activated through proximity-induced dimerization within the CBM complex.[1][2] This enzymatic activity leads to the cleavage of specific substrates, which further modulates NF-κB signaling and other cellular processes.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Utilizing NVS-MALT1 for the Differential Study of MALT1 Scaffolding and Protease Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in the adaptive immune response, possessing a dual functionality that is pivotal for lymphocyte activation. It acts as a scaffold to facilitate the assembly of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for the initial activation of the NF-κB pathway.[1][2] Concurrently, MALT1 exhibits protease activity that amplifies and sustains NF-κB signaling by cleaving and inactivating negative regulators.[2][3] The development of specific inhibitors that can differentiate between these two functions is crucial for both basic research and therapeutic applications. NVS-MALT1 is an allosteric inhibitor of MALT1, offering a valuable tool to dissect the distinct contributions of MALT1's scaffolding versus its proteolytic functions.[4][5] This guide provides a comprehensive overview of MALT1's dual roles, the mechanism of this compound, and detailed experimental protocols to investigate these separate functions.

The Dichotomous Roles of MALT1: Scaffolding and Proteolysis

MALT1 is a key mediator in signaling pathways initiated by antigen receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR).[6] Its function is intrinsically linked to its ability to act as both a structural scaffold and a proteolytic enzyme.

MALT1 as a Scaffold

Upon receptor stimulation, MALT1 is recruited to a complex with CARD11 (caspase recruitment domain-containing protein 11) and BCL10 (B-cell lymphoma/leukemia 10), forming the CBM signalosome.[1] In this complex, MALT1's primary scaffolding role is to recruit downstream signaling proteins, most notably the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6).[7] This recruitment is essential for the polyubiquitination of several target proteins, including MALT1 itself and NEMO (NF-κB essential modulator), which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation and allowing NF-κB transcription factors to translocate to the nucleus and initiate gene expression.[8]

MALT1 as a Protease

In addition to its scaffolding function, MALT1 possesses intrinsic caspase-like proteolytic activity, cleaving its substrates after an arginine residue.[9] This enzymatic function serves to amplify and sustain the NF-κB signal. Key substrates of MALT1 include:

-

A20 (TNFAIP3): A deubiquitinating enzyme that acts as a negative regulator of NF-κB signaling. MALT1-mediated cleavage of A20 removes this inhibitory brake.[9]

-

CYLD: Another deubiquitinase that negatively regulates NF-κB and JNK signaling. Its cleavage by MALT1 also promotes signaling.[10]

-

RelB: An atypical NF-κB family member that can inhibit classical NF-κB signaling. Its cleavage by MALT1 leads to its degradation.

-

BCL10: MALT1 can also cleave its binding partner BCL10, a process implicated in T-cell adhesion.[8]

By cleaving these negative regulators, MALT1's protease activity ensures a robust and prolonged activation of NF-κB, which is critical for lymphocyte proliferation and survival.[2]

This compound: An Allosteric Inhibitor to Dissect MALT1 Function

This compound is a chemical probe that acts as an allosteric inhibitor of MALT1.[4][5] Unlike orthosteric inhibitors that bind directly to the active site, allosteric inhibitors bind to a different site on the protein, inducing a conformational change that alters its activity.[11] This mode of action provides the potential for selectively modulating one function of a multi-functional protein over another. While specific IC50 values for this compound's differential inhibition of scaffolding versus protease activity are not publicly available, the principle of allosteric inhibition allows for the possibility that this compound may preferentially stabilize a conformation of MALT1 that is deficient in either its scaffolding or its protease function.

Recent studies on other allosteric MALT1 modulators have demonstrated the feasibility of selectively targeting the scaffolding function. These "scaffolding modulators" have been shown to potently inhibit MALT1 scaffolding activity with cellular IC50 values in the range of 15 to 250 nM, leading to complete inhibition of downstream NF-κB signaling (IC50 values of 2 to 90 nM), while having minimal impact on the protease function. This highlights the potential of allosteric inhibitors like this compound to serve as valuable research tools.

Data Presentation: Comparative Analysis of MALT1 Inhibitors

To effectively study the differential roles of MALT1, it is essential to compare the effects of various inhibitors. The following table provides a template for summarizing quantitative data on MALT1 inhibitors.

| Inhibitor | Type | Target Function | Biochemical IC50 (Protease) | Cellular IC50 (Protease) | Cellular IC50 (Scaffolding) | Cellular IC50 (NF-κB Inhibition) | Reference |

| This compound | Allosteric | Protease/Scaffolding | Data not available | Data not available | Data not available | Data not available | [4][5] |

| Compound 40 | Allosteric | Protease | 0.01 µM | 0.10 µM (RelB cleavage) | Not reported | 0.05 µM (Jurkat T cell activation) | [12] |

| Scaffolding Modulators | Allosteric | Scaffolding | Minimal influence | Not applicable | 15 - 250 nM | 2 - 90 nM | |

| Z-VRPR-FMK | Orthosteric (Covalent) | Protease | ~0.011 µM | ~0.65 µM (GloSensor) | Not applicable | Not reported | [13] |

| Mepazine | Allosteric | Protease | Not reported | Not reported | Not reported | Not reported | [10] |

| MI-2 | Orthosteric | Protease | Not reported | Not reported | Not applicable | 200-500 nM (in HBL-1/TMD8 cells) |

Experimental Protocols

To dissect the scaffolding versus protease functions of MALT1 using this compound, a combination of biochemical and cell-based assays is recommended.

Assessing MALT1 Protease Activity

This assay directly measures the enzymatic activity of recombinant MALT1.

-

Principle: Recombinant MALT1 cleaves a fluorogenic substrate, Ac-LRSR-AMC, releasing the fluorescent AMC group, which can be quantified.

-

Materials:

-

Recombinant human MALT1

-

MALT1 Assay Buffer (50 mM MES pH 7.0, 150 mM NaCl, 10% (w/v) Sucrose, 0.1% (w/v) CHAPS, 1 M Sodium citrate, 10 mM DTT)[14]

-

Fluorogenic substrate: Ac-LRSR-AMC (20 µM final concentration)[14]

-

This compound and other inhibitors

-

96-well black microtiter plate

-

Fluorescent plate reader (Excitation: 360 nm, Emission: 460 nm)[14]

-

-

Protocol:

-

Prepare serial dilutions of this compound and other inhibitors in MALT1 Assay Buffer.

-

In a 96-well plate, add the recombinant MALT1 enzyme to each well.

-

Add the diluted inhibitors to the respective wells and incubate for 30 minutes at 30°C.

-

Initiate the reaction by adding the fluorogenic substrate Ac-LRSR-AMC to a final concentration of 20 µM.[14]

-

Immediately place the plate in a fluorescent plate reader and measure the increase in fluorescence over time (e.g., every 5 minutes for 90 minutes).

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

-

This assay measures MALT1 protease activity within living cells.

-

Principle: A genetically encoded biosensor consists of a circularly permuted luciferase containing a MALT1 cleavage site. Cleavage by active MALT1 leads to a conformational change that results in a significant increase in luminescence.

-

Materials:

-

Lymphoma cell line (e.g., Raji, OCI-Ly3) stably expressing the MALT1-GloSensor™ reporter.

-

Cell culture medium and reagents.

-

This compound and other inhibitors.

-

PMA (phorbol 12-myristate 13-acetate) and ionomycin (to stimulate MALT1 activity).[15]

-

GloSensor™ cAMP Reagent.

-

96-well white, clear-bottom assay plates.

-

Luminometer.

-

-

Protocol:

-

Seed the MALT1-GloSensor™ expressing cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or other inhibitors for 30 minutes.

-